Ethyl 3-hydroxy-2-methoxybenzoate
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Overview
Description
Ethyl 3-hydroxy-2-methoxybenzoate is an organic compound with the molecular formula C10H12O4. . This compound is a derivative of benzoic acid and is characterized by the presence of a hydroxy group at the third position and a methoxy group at the second position on the benzene ring, with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2-methoxybenzoate can be synthesized through various methods. One common method involves the esterification of 3-hydroxy-2-methoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The methoxy and hydroxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 3-methoxy-2-oxo-benzoic acid.
Reduction: Formation of 3-hydroxy-2-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Ethyl 3-hydroxy-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2-methoxybenzoate involves its interaction with various molecular targets. The hydroxy and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The ester functional group can also undergo hydrolysis to release the corresponding acid, which may have additional biological effects.
Comparison with Similar Compounds
Ethyl 3-hydroxy-2-methoxybenzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-methoxybenzoate: Lacks the hydroxy group at the third position.
Methyl 3-methoxysalicylate: Contains a methoxy group at the second position and a hydroxy group at the third position, similar to this compound, but with a methyl ester group.
This compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-methoxybenzoate |
InChI |
InChI=1S/C10H12O4/c1-3-14-10(12)7-5-4-6-8(11)9(7)13-2/h4-6,11H,3H2,1-2H3 |
InChI Key |
NZMYDHMXPDOGJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)O)OC |
Origin of Product |
United States |
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